molecular formula C12H9ClN2O2 B13145953 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid

Cat. No.: B13145953
M. Wt: 248.66 g/mol
InChI Key: QLOSVNUDKIWYQC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid is a heterocyclic compound that contains two pyridine rings and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction parameters to ensure high yield and purity. This includes selecting the right catalyst, base, and solvent, as well as controlling the reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with tailored biological and chemical properties.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(2-chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-11-5-8(6-12(16)17)4-10(15-11)9-2-1-3-14-7-9/h1-5,7H,6H2,(H,16,17)

InChI Key

QLOSVNUDKIWYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=C2)CC(=O)O)Cl

Origin of Product

United States

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